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Compound of Interest

Compound Name: 3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B034387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of the core heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole. This

molecule is a valuable building block in medicinal chemistry, and precise analytical data is

crucial for its identification, purity assessment, and utilization in further synthetic applications.

This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by a

detailed experimental protocol for its synthesis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-(thiophen-2-yl)-1H-pyrazole.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.3 (br s) Broad Singlet - NH (pyrazole)

7.65 (d, J=2.6 Hz) Doublet 2.6 H-5 (pyrazole)

7.33 (dd, J=3.7, 1.2

Hz)
Doublet of Doublets 3.7, 1.2 H-3' (thiophene)

7.30 (dd, J=5.1, 1.2

Hz)
Doublet of Doublets 5.1, 1.2 H-5' (thiophene)

7.07 (dd, J=5.1, 3.7

Hz)
Doublet of Doublets 5.1, 3.7 H-4' (thiophene)

6.64 (d, J=2.6 Hz) Doublet 2.6 H-4 (pyrazole)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppm Assignment

151.7 C-3 (pyrazole)

135.2 C-2' (thiophene)

131.0 C-5 (pyrazole)

127.8 C-5' (thiophene)

125.1 C-4' (thiophene)

124.3 C-3' (thiophene)

103.5 C-4 (pyrazole)

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3150-3000 N-H stretching

1530 C=N stretching

1490 C=C stretching (aromatic)

715 C-S stretching

Table 4: Mass Spectrometry Data
m/z Assignment

150 [M]⁺

123 [M-HCN]⁺

106 [M-CS]⁺

96 [C₄H₄S]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of 3-(thiophen-2-yl)-1H-pyrazole.

Synthesis of 3-(thiophen-2-yl)-1H-pyrazole
Materials:

1-(Thiophen-2-yl)ethanone

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Hydrazine hydrate

Ethanol

Toluene
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Procedure:

A mixture of 1-(thiophen-2-yl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl

acetal (1.2 equivalents) is heated at 120 °C for 4 hours.

The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is

removed under reduced pressure to yield the intermediate enaminone.

The crude enaminone is dissolved in ethanol.

Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.

The reaction mixture is then refluxed for 6 hours.

After cooling, the solvent is evaporated under reduced pressure.

The residue is purified by column chromatography on silica gel using a mixture of ethyl

acetate and hexane as the eluent to afford 3-(thiophen-2-yl)-1H-pyrazole.

Spectroscopic Characterization Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer using KBr pellets. The spectral range was 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus

spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

3-(thiophen-2-yl)-1H-pyrazole.
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-(thiophen-2-
yl)-1H-pyrazole.

To cite this document: BenchChem. [Characterization of 3-(thiophen-2-yl)-1H-pyrazole: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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